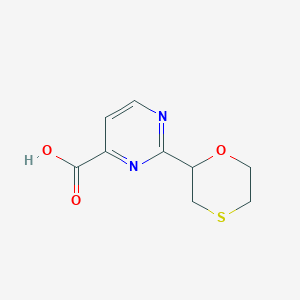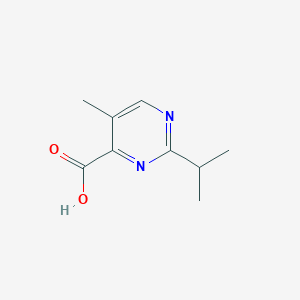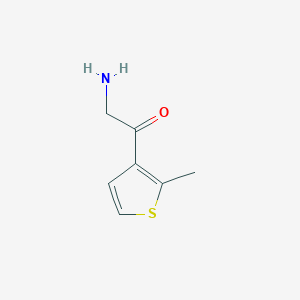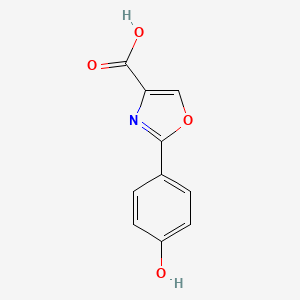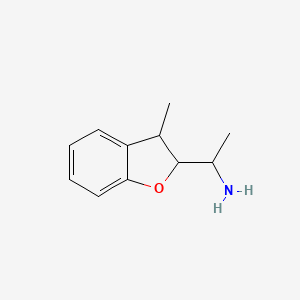
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the 3-position of the dihydrobenzofuran ring and an ethanamine group at the 2-position.
Méthodes De Préparation
The synthesis of 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods often employ microwave-assisted synthesis to obtain benzofuran derivatives with high yields and fewer side reactions .
Analyse Des Réactions Chimiques
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Applications De Recherche Scientifique
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine can be compared with other similar compounds such as:
2,3-Dihydro-3-methylbenzofuran: Similar structure but lacks the ethanamine group.
1-(Benzofuran-5-yl)propan-2-amine: Similar structure but has a propan-2-amine group instead of an ethanamine group.
4-Methoxy-5-acetylbenzofuran-6-yloxy acetic acid ethyl ester: Contains additional functional groups like methoxy and acetyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-8,11H,12H2,1-2H3 |
Clé InChI |
PIBPWCHMFHZHNL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC2=CC=CC=C12)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13159247.png)
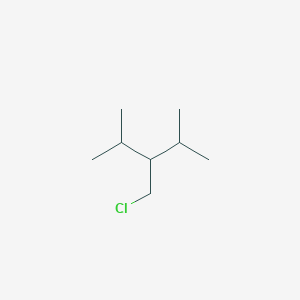

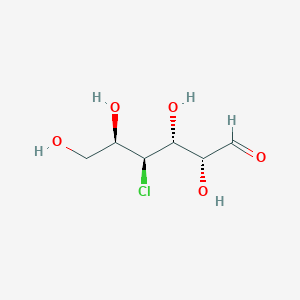
![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13159258.png)
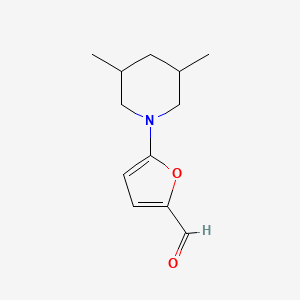
![2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13159279.png)

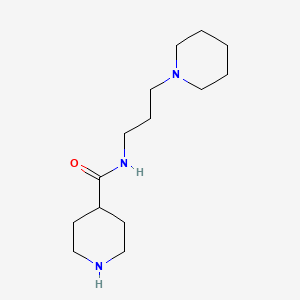
![5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13159311.png)
